molecular formula C15H11FN2O2S B2615912 2-fluoro-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide CAS No. 946263-17-8

2-fluoro-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide

Cat. No.: B2615912
CAS No.: 946263-17-8
M. Wt: 302.32
InChI Key: QDVDLVRIJSMNPA-UHFFFAOYSA-N
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Description

2-fluoro-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide is a chemical research compound featuring a benzamide core linked to a thiophene-substituted isoxazole scaffold. This structure combines two privileged motifs in medicinal chemistry: the isoxazole ring, known for its metabolic stability and role in drug-target interactions , and the thiophene heterocycle, which contributes favorable electronic properties and lipophilicity that can enhance a molecule's bioavailability . In research settings, the 5-(thiophen-2-yl)isoxazole unit is a scaffold of significant interest, particularly in oncology research. Recent studies on analogous compounds have shown that this core structure can exhibit potent anti-proliferative activity against human breast cancer cell lines such as MCF-7 . The biological activity is often linked to the inhibition of specific targets, including the estrogen receptor alpha (ERα), a critical nuclear hormone receptor in the pathogenesis of a majority of breast cancers . The incorporation of a 2-fluorobenzamide moiety may further modulate the compound's properties and interaction with biological targets. As such, this chemical serves as a valuable building block for researchers in medicinal chemistry, enabling the synthesis and exploration of novel small-molecule inhibitors for cancer research and other therapeutic areas. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-fluoro-N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2O2S/c16-12-5-2-1-4-11(12)15(19)17-9-10-8-13(20-18-10)14-6-3-7-21-14/h1-8H,9H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDVDLVRIJSMNPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC2=NOC(=C2)C3=CC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide typically involves multi-step organic reactionsThe final step involves the coupling of the isoxazole-thiophene intermediate with a fluoro-substituted benzamide under appropriate conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring would yield sulfoxides or sulfones, while substitution of the fluoro group could yield various substituted benzamides.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-fluoro-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require further research to elucidate fully .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Heterocyclic Variations

The compound’s analogs differ primarily in heterocyclic core substituents and aromatic ring modifications. Key examples from the literature include:

Table 1: Structural Comparison of Key Analogs
Compound Name Heterocycle Substituents on Heterocycle Benzamide Substituents Reference
2-Fluoro-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide Isoxazole Thiophen-2-yl 2-Fluoro Target
N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6) Thiadiazole Phenyl None
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide Thiazole Chloro 2,4-Difluoro
N-(5-{1-[5-(4-Fluoro-phenyl)-thiophen-2-yl]-1-hydroxy-ethyl}-[1,3,4]oxadiazol-2-yl)-benzamide (11a) Oxadiazole 4-Fluorophenyl-thiophene None

Key Observations :

  • Heterocyclic Core: The target compound’s isoxazole-thiophene combination contrasts with thiadiazole (compound 6), thiazole (compound from ), and oxadiazole (compound 11a) cores.
  • Substituent Effects: The 2-fluoro group on the benzamide may reduce metabolic degradation compared to non-fluorinated analogs like compound 4. Thiophene’s π-electron-rich system could enhance stacking interactions in biological targets compared to phenyl or chloro substituents .

Key Observations :

  • The target compound’s synthesis likely involves coupling a 2-fluorobenzoyl chloride with a (5-(thiophen-2-yl)isoxazol-3-yl)methylamine intermediate, analogous to methods in .
  • Melting points for analogs range from 137–290°C, influenced by heterocycle rigidity and substituent bulk. The thiadiazole derivative (6) has a lower melting point (160°C) compared to oxadiazole analogs (~137–155°C), suggesting reduced crystallinity in the latter .

Biological Activity

2-fluoro-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide is a synthetic organic compound characterized by a benzamide core, a fluoro substituent, and a thiophenyl-isoxazole moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C13H12FN3OS\text{C}_{13}\text{H}_{12}\text{F}\text{N}_3\text{O}\text{S}

Key Features:

  • Fluoro Group: Enhances lipophilicity and may influence biological interactions.
  • Thiophenyl-Isoxazole Moiety: Imparts unique electronic properties that could affect binding affinity to biological targets.

The specific biological targets of this compound remain largely undefined. However, its structural components suggest potential interactions with various enzymes and receptors involved in cancer and inflammatory pathways.

Anticancer Properties

Recent studies have indicated that compounds with similar structural features exhibit significant anticancer activity. For instance, derivatives containing the isoxazole moiety have shown promising results against various cancer cell lines. The following table summarizes the activity of related compounds:

CompoundCell LineIC50 (µM)Mechanism
Compound AHCT116 (Colon Cancer)60% inhibition at 45 mg/kgHDAC inhibition
Compound BB16F10 (Melanoma)1.12Tyrosinase inhibition
This compoundTBDTBDTBD

Enzyme Inhibition

Enzyme inhibition studies have revealed that similar compounds can act as effective inhibitors of tyrosinase, an enzyme implicated in melanin production and associated with skin pigmentation disorders. For example, analogs derived from isoxazole structures demonstrated varying degrees of tyrosinase inhibition, with one analog showing an IC50 value significantly lower than that of standard inhibitors like kojic acid .

Case Studies

  • Antitumor Activity in Animal Models:
    In vivo studies involving histone deacetylase (HDAC) inhibitors showed that compounds similar to this compound effectively reduced tumor volume in xenograft models without significant toxicity .
  • Cell Viability Assays:
    Cell viability assays conducted on B16F10 cells demonstrated that certain analogs did not exhibit cytotoxicity at concentrations up to 20 µM, indicating a favorable safety profile for further development .

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